2,4-Di-tert-butoxy-5-fluoropyrimidine
Description
2,4-Di-tert-butoxy-5-fluoropyrimidine is a fluorinated pyrimidine derivative characterized by tert-butoxy groups at positions 2 and 4 and a fluorine atom at position 5. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3; substitutions at specific positions modulate their electronic, steric, and reactivity profiles. Such structural features make it a candidate for applications in medicinal chemistry (e.g., nucleoside analogs) or as a building block in organic synthesis .
Properties
CAS No. |
58090-53-2 |
|---|---|
Molecular Formula |
C12H19FN2O2 |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
5-fluoro-2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C12H19FN2O2/c1-11(2,3)16-9-8(13)7-14-10(15-9)17-12(4,5)6/h7H,1-6H3 |
InChI Key |
YYEGXNAVFHRDLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=NC(=NC=C1F)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1F)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,4-di-tert-butoxy-5-fluoropyrimidine with structurally analogous pyrimidine derivatives (Table 1). Key differences arise from substituent variations at positions 2, 4, and 5, which influence reactivity, solubility, and stability.
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Findings:
Steric and Electronic Effects :
- The tert-butoxy groups in 2,4-di-tert-butoxy-5-fluoropyrimidine create steric hindrance, reducing reactivity at positions 2 and 4 compared to smaller substituents like chlorine in 2,4-dichloro-5-fluoropyrimidine .
- Fluorine at C5 increases electrophilicity but less so than bromine in 5-bromo-2,4-di-(tert-butoxy)pyrimidine , making the latter more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Solubility and Stability: tert-Butoxy groups improve solubility in nonpolar solvents compared to polar substituents like NH₂ in 2,4-diamino-5-cyanopyrimidine. However, the amino groups in the latter facilitate hydrogen bonding, enhancing crystallinity .
Applications :
- The bromine analog (5-bromo-2,4-di-(tert-butoxy)pyrimidine ) is preferred for metal-catalyzed reactions due to bromine’s leaving-group ability, whereas the fluorine analog may be used in fluorination strategies or as a metabolic stabilizer in drug design .
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